molecular formula C20H18ClN3OS B2368361 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide CAS No. 450340-85-9

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

Cat. No.: B2368361
CAS No.: 450340-85-9
M. Wt: 383.89
InChI Key: QIOUGTUDUQRVQI-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Application as Antibacterial and Antifungal Agents : Research has led to the synthesis of novel derivatives, including those with a thienopyrazol backbone, showing promising antibacterial and antifungal activities. These synthesized compounds are being compared with standard drugs to evaluate their potency against microbial infections (Behalo, 2010).

Anticancer Activity

  • Potential Anticancer Agents : Derivatives have been synthesized and evaluated for their anticancer activities. Molecular docking studies and evaluations at national cancer institutes have revealed certain compounds showing higher potency against cancer cell lines, suggesting a significant potential for use in cancer therapy (Katariya et al., 2021).

Anti-inflammatory Activity

  • Development as Anti-inflammatory Agents : The synthesis of new N-Pyrazolylbenzamide derivatives has been explored, showing good anti-inflammatory activity in models like carrageenan-induced paw edema. These findings suggest their potential use in treating inflammation-related conditions (Fatima et al., 2015).

Mechanism of Action

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-6-7-14(8-13(12)2)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOUGTUDUQRVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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